L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- typically involves the coupling of L-tryptophanamide with N-(1-oxo-5-phenylpentyl)glycine. This process can be carried out using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF). The reaction is usually performed under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted tryptophanamide derivatives.
Scientific Research Applications
L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in key biological processes. For example, it may interact with tryptophan-tRNA ligase, influencing protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-
- L-Tryptophanamide, N-(1-oxo-4-phenylbutyl)glycyl-
Uniqueness
L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects.
Properties
CAS No. |
678996-62-8 |
---|---|
Molecular Formula |
C24H28N4O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-5-phenylpentanamide |
InChI |
InChI=1S/C24H28N4O3/c25-24(31)21(14-18-15-26-20-12-6-5-11-19(18)20)28-23(30)16-27-22(29)13-7-4-10-17-8-2-1-3-9-17/h1-3,5-6,8-9,11-12,15,21,26H,4,7,10,13-14,16H2,(H2,25,31)(H,27,29)(H,28,30)/t21-/m0/s1 |
InChI Key |
YZJOLQIKZATMTQ-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
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